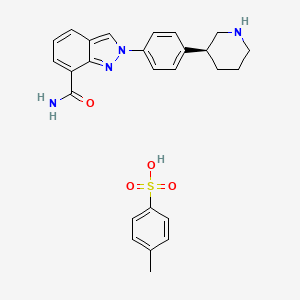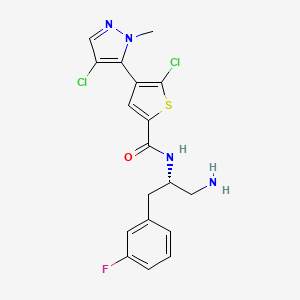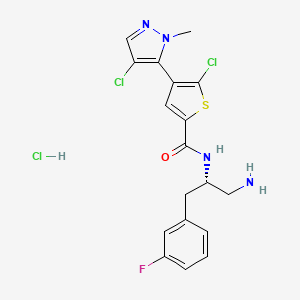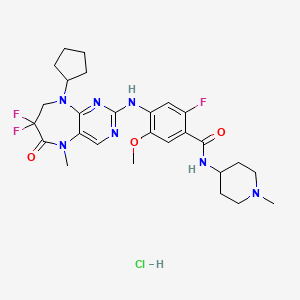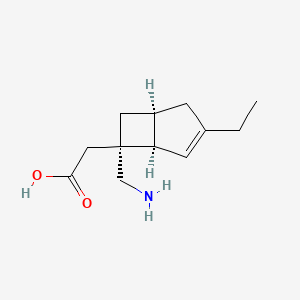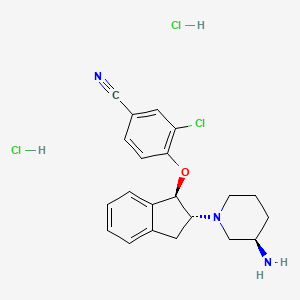
SAR7334 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SAR7334 hydrochloride is a potent and specific inhibitor of TRPC6 (Transient Receptor Potential Canonical 6), with an IC50 of 7.9 nM . It is selective for TRPC6 over TRPC4 and TRPC5 .
Molecular Structure Analysis
The molecular formula of SAR7334 hydrochloride is C21H24Cl3N3O . Its molecular weight is 440.8 g/mol . The structure includes a benzonitrile group .
Aplicaciones Científicas De Investigación
Cardiovascular Research
SAR7334 hydrochloride: is a potent inhibitor of the TRPC6 channel, which plays a significant role in cardiovascular functions. It has been shown to block TRPC6-dependent hypoxia-induced vasoconstriction in isolated perfused and ventilated mouse lung, which could be valuable in studying pulmonary hypertension and other cardiovascular diseases .
Renal Function Studies
This compound inhibits oxidative stress-induced apoptosis and increases autophagic flux in primary mouse renal proximal tubule cells. This suggests potential applications in researching kidney-related diseases, particularly those involving the renal tubules .
Respiratory System Research
SAR7334 hydrochloride’s ability to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) indicates its utility in studying respiratory conditions such as acute lung injury or chronic obstructive pulmonary disease (COPD) .
Pharmacological Research
Given its selective inhibition of TRPC6 over other TRPC channels, SAR7334 hydrochloride is valuable for pharmacological research to develop targeted therapies for conditions associated with TRPC6 dysfunction .
Disease Model Studies
The compound’s role as a TRPC6 inhibitor suggests its application in creating disease models, especially for diseases related to TRPC6 dysfunction, to better understand disease mechanisms and test potential treatments .
Mecanismo De Acción
Target of Action
SAR7334 hydrochloride is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel . The TRPC6 channel is a type of ion channel located on the cell membrane, which plays a crucial role in regulating the flow of ions across the cell membrane .
Mode of Action
SAR7334 hydrochloride interacts with the TRPC6 channel and inhibits its function . It does this by blocking the channel, thereby preventing the influx of calcium ions into the cell . The inhibition of TRPC6 currents occurs at an IC50 (half maximal inhibitory concentration) of 7.9 nM .
Biochemical Pathways
The primary biochemical pathway affected by SAR7334 hydrochloride is the calcium signaling pathway. By inhibiting the TRPC6 channel, SAR7334 hydrochloride prevents the influx of calcium ions into the cell . This can have downstream effects on various cellular processes that depend on calcium signaling.
Pharmacokinetics
It is noted that sar7334 hydrochloride is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of the TRPC6 channel by SAR7334 hydrochloride has several molecular and cellular effects. For instance, it has been shown to block TRPC6-dependent hypoxia-induced vasoconstriction in isolated perfused and ventilated mouse lung . Additionally, it has been reported to inhibit oxidative stress-induced apoptosis and increase autophagic flux in primary mouse renal proximal tubule cells .
Action Environment
The action of SAR7334 hydrochloride can be influenced by various environmental factors. For example, the degree of hypoxia can affect the extent to which SAR7334 hydrochloride inhibits hypoxia-induced vasoconstriction . .
Propiedades
IUPAC Name |
4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMYIKNZNTZSJX-IQJQELQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)




